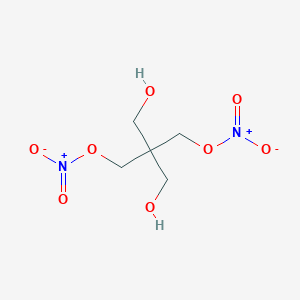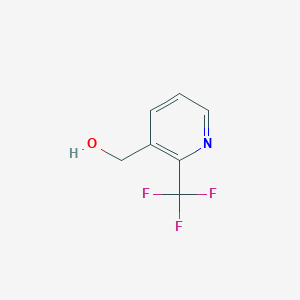
3-Methylpentane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylpentane-1-thiol: is an organic compound with the molecular formula C₆H₁₄S It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom and an alkyl group3-Methylpentan-1-thiol . Thiols are known for their strong and often unpleasant odors, and this compound is no exception. It is used in various chemical applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Methylpentane-1-thiol can be synthesized through several methods. One common method involves the reaction of 3-methyl-1-pentanol with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent production and high yields. The reaction conditions are carefully controlled to optimize the conversion of the starting materials to the desired thiol compound.
Análisis De Reacciones Químicas
Types of Reactions: 3-Methylpentane-1-thiol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: When exposed to oxidizing agents such as hydrogen peroxide or potassium permanganate, this compound can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride to convert the thiol group to a corresponding alkane.
Substitution: In substitution reactions, the thiol group can be replaced by other functional groups using reagents such as alkyl halides.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids
Reduction: Alkanes
Substitution: Various substituted thiols
Aplicaciones Científicas De Investigación
3-Methylpentane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, thiols like this compound are used to study protein folding and function. Thiols can form disulfide bonds, which are crucial for the structural integrity of many proteins.
Medicine: While not directly used as a drug, this compound is involved in the synthesis of various medicinal compounds. Its derivatives are explored for potential therapeutic applications.
Industry: In the industrial sector, this compound is used as a flavoring agent and in the production of certain polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-Methylpentane-1-thiol involves its thiol group, which is highly reactive. The sulfur atom in the thiol group can form bonds with various electrophiles, making it a versatile compound in chemical reactions. In biological systems, thiols can form disulfide bonds with other thiol-containing molecules, influencing protein structure and function.
Comparación Con Compuestos Similares
1-Pentanethiol: Similar in structure but lacks the methyl group at the third position.
2-Methyl-1-propanethiol: Contains a thiol group but has a different carbon chain structure.
3-Methyl-2-butanethiol: Another thiol with a different arrangement of carbon atoms.
Uniqueness: 3-Methylpentane-1-thiol is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the methyl group at the third position influences its reactivity and makes it suitable for specific applications that other thiols may not be able to fulfill.
Propiedades
Número CAS |
1633-88-1 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
3-methylpentane-1-thiol |
InChI |
InChI=1S/C6H14S/c1-3-6(2)4-5-7/h6-7H,3-5H2,1-2H3 |
Clave InChI |
WUACDJJGMSFOGF-UHFFFAOYSA-N |
SMILES |
CCC(C)CCS |
SMILES canónico |
CCC(C)CCS |
Sinónimos |
3-Methyl-1-pentanethiol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


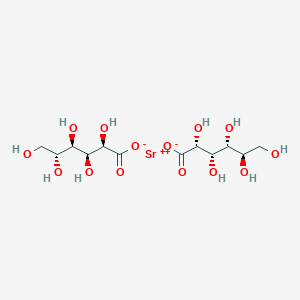

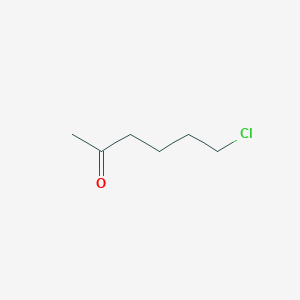
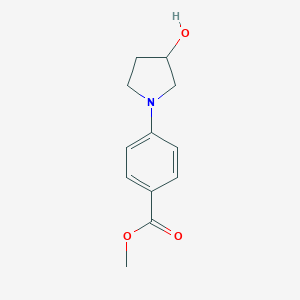
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
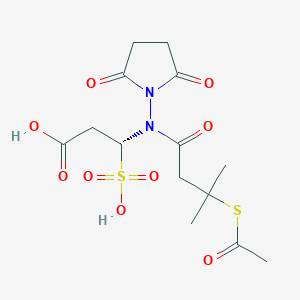
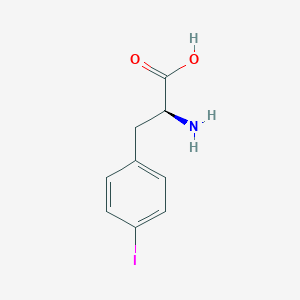
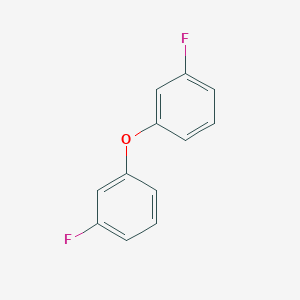


![dodecyl-[3-[dodecyl(dimethyl)azaniumyl]-2-hydroxypropyl]-dimethylazaniumdibromide](/img/structure/B157225.png)

